molecular formula C7H7IN2S B106333 1-(4-Iodophenyl)-2-thiourea CAS No. 18879-80-6

1-(4-Iodophenyl)-2-thiourea

Cat. No.: B106333
CAS No.: 18879-80-6
M. Wt: 278.12 g/mol
InChI Key: USIFVFMNOLGPNL-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-thiourea is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiourea group

Mechanism of Action

Target of Action

A structurally similar compound, n-cyclohexyl-n’- (4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 . This enzyme plays a crucial role in the detoxification of reactive epoxides, which are harmful to the cell.

Mode of Action

This could lead to an accumulation of reactive epoxides, causing cellular stress .

Biochemical Analysis

Biochemical Properties

1-(4-Iodophenyl)-2-thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma-1 receptors, which are chaperone proteins located at the mitochondrion-associated endoplasmic reticulum membrane. These interactions are crucial for regulating calcium signaling between the endoplasmic reticulum and mitochondria, maintaining the structural integrity of the mitochondrion-associated endoplasmic reticulum membrane, and facilitating ATP production . Additionally, this compound has been observed to inhibit certain enzymes, such as NADH-oxidase, by binding to their active sites and altering their activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce autophagic flux and unfolded protein response in cells by antagonizing sigma-1 receptor activities . These cellular responses are essential for maintaining cellular homeostasis and survival under stress conditions. Furthermore, this compound has been reported to affect mitochondrial functions, leading to changes in energy production and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to sigma-1 receptors, which modulate calcium signaling and ATP production in cells . Additionally, this compound inhibits NADH-oxidase activity by binding to its active site, thereby reducing the enzyme’s ability to oxidize NADH and produce superoxide . These interactions result in alterations in cellular metabolism and gene expression, ultimately affecting cell function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to induce sustained autophagic flux and unfolded protein response in cells, which are essential for maintaining cellular homeostasis and preventing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate sigma-1 receptor activities and induce autophagic flux without causing significant toxicity . At high doses, this compound can lead to adverse effects, such as cellular apoptosis and disruption of mitochondrial functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity and maximize efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy production and redox balance. This compound interacts with enzymes such as NADH-oxidase, which plays a crucial role in cellular respiration and energy production . By inhibiting NADH-oxidase activity, this compound affects the metabolic flux and levels of metabolites involved in energy production and redox balance . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with sigma-1 receptors, which are involved in its transport and localization within cells . Additionally, this compound may be transported across biological barriers, such as the blood-brain barrier, through specific transporters . Understanding the transport and distribution mechanisms of this compound is crucial for developing targeted drug delivery systems and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized at the mitochondrion-associated endoplasmic reticulum membrane, where it interacts with sigma-1 receptors and modulates calcium signaling and ATP production . Additionally, this compound may undergo post-translational modifications, such as glycosylation, which can influence its targeting to specific cellular compartments and its interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-thiourea typically involves the reaction of 4-iodoaniline with thiourea. The process can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and solvent concentration to optimize yield and purity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

1-(4-Iodophenyl)-2-thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

  • 4-Iodophenol
  • 4-Iodobiphenyl
  • 4-Iodobenzoic acid

Comparison: 1-(4-Iodophenyl)-2-thiourea is unique due to the presence of both an iodine atom and a thiourea group. This combination imparts distinct chemical reactivity and biological activity compared to other 4-iodophenyl compounds. For instance, while 4-iodophenol primarily undergoes coupling reactions, this compound can participate in a broader range of chemical transformations due to the thiourea moiety.

Properties

IUPAC Name

(4-iodophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIFVFMNOLGPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359435
Record name (4-iodophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18879-80-6
Record name (4-iodophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18879-80-6
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